molecular formula C10H10N2O3S2 B3158975 Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate CAS No. 860651-48-5

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate

Cat. No. B3158975
CAS RN: 860651-48-5
M. Wt: 270.3 g/mol
InChI Key: LKAJUIYMVHQRAD-UHFFFAOYSA-N
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Description

“Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate” is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their utility in various fields . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by a one-pot multicomponent procedure .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles have been used in various chemical reactions due to their unique structure and properties . They are used in the synthesis of various pharmaceutical and biological compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the specific biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in various fields, including medicinal chemistry, due to their wide range of applications . Future research may focus on the design and development of different thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-15-10(14)6-4-16-8(11-6)3-9-12-7(13)5-17-9/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJUIYMVHQRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=NC(=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
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Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate

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